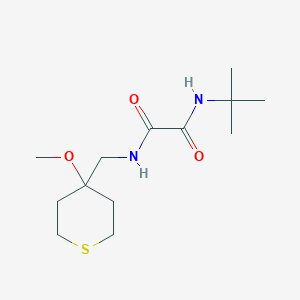
1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide (DCB-MOPC) is a synthetic compound that has been studied for its potential applications in drug design and development. DCB-MOPC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been studied for its ability to modulate enzymes involved in signal transduction pathways. The purpose of
Mécanisme D'action
Target of Action
A structurally similar compound, n-[(1s)-2-amino-1-(2,4-dichlorobenzyl)ethyl]-5-[2-(methylamino)pyrimidin-4-yl]thiophene-2-carboxamide, targets thecAMP-dependent protein kinase catalytic subunit alpha . This protein plays a crucial role in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.
Mode of Action
2,4-dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, is known to have antiseptic properties, able to kill bacteria and viruses associated with mouth and throat infections .
Result of Action
The antiseptic properties of the similar compound 2,4-dichlorobenzyl alcohol suggest that it may result in the death of bacteria and viruses associated with mouth and throat infections .
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is efficient and cost-effective, making it suitable for laboratory experiments. In addition, the compound has been found to possess a wide range of biological activities, making it a potential candidate for drug design and development. However, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
Further research is needed to better understand the mechanism of action of 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide and to identify potential therapeutic applications for the compound. In addition, further studies are needed to explore the potential of this compound as a biomarker for the detection and diagnosis of various diseases, such as cancer and HIV. Finally, further research is needed to explore the potential of this compound as an adjuvant in drug design and development.
Méthodes De Synthèse
1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is synthesized by a two-step procedure, which involves the reaction of 2,4-dichlorobenzaldehyde (DCB) with N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide (MOPC) in the presence of a base. The reaction of DCB and MOPC forms a Schiff base, which is then converted to the final product, this compound, by an acid-catalyzed cyclization reaction. The synthesis of this compound has been reported to be efficient and cost-effective.
Applications De Recherche Scientifique
1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been studied for its potential applications in drug design and development. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. In addition, this compound has been investigated for its ability to modulate enzymes involved in signal transduction pathways, such as protein kinase C and mitogen-activated protein kinases. The compound has also been studied for its potential use as a biomarker for the detection and diagnosis of various diseases, such as cancer and HIV.
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-17-13(19)11-3-2-6-18(14(11)20)8-9-4-5-10(15)7-12(9)16/h2-7H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBHVKSXCDVZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780609.png)
![7-Chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2780610.png)




![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2780620.png)
